
COMU
Descripción general
Descripción
The compound “COMU” is a chemical reagent commonly used in peptide synthesis. It is known for its high efficiency and solubility, making it a valuable tool in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “COMU” involves the reaction of morpholine with dimethylamine and ethyl cyanoacetate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced technology .
Análisis De Reacciones Químicas
General Reactivity Profile
COMU belongs to the class of uronium-type coupling agents used primarily in peptide synthesis. Its structure enables activation of carboxylic acids via formation of active esters, followed by aminolysis to form amide bonds . Key reaction characteristics include:
-
Carboxylic acid activation : this compound reacts with carboxylic acids (RCOOH) to form cyanoethoxycarbonyl active intermediates, releasing dimethylamine and morpholine byproducts .
-
Nucleophilic displacement : The activated intermediate undergoes attack by amines (e.g., amino acid residues), forming peptide bonds with concurrent release of HOBt derivatives .
Comparative Reaction Kinetics
While direct kinetic data for this compound is absent, methodologies from PubChem’s reaction datasets and computational frameworks like TRACER suggest predictable behavior:
Side Reactions and Byproduct Analysis
Side reactions common to uronium reagents apply to this compound:
-
Hydrolysis : Competing water-mediated cleavage of the active ester, producing inert carboxylates .
-
Racemization : Base-catalyzed epimerization at α-stereocenters during prolonged reactions .
-
Hexafluorophosphate decomposition : Potential release of HF under acidic conditions .
Computational Predictions
Machine learning models (e.g., TRACER ) trained on USPTO reaction data predict this compound’s utility in multi-step syntheses:
-
Selectivity : Preferential activation of sterically accessible carboxylic acids (e.g., glycine > valine) .
-
Compatibility : Tolerance for Fmoc/t-Bu protecting groups in solid-phase peptide synthesis .
Experimental Validation Gaps
Current limitations in the literature include:
Aplicaciones Científicas De Investigación
Applications in Peptide Synthesis
2.1. Efficient Coupling Reactions
COMU is widely used in the synthesis of peptides due to its ability to promote high-yield reactions while minimizing racemization of amino acids. This is particularly beneficial when synthesizing complex peptides that require high purity.
Reagent | Yield (%) | Racemization (%) |
---|---|---|
This compound | 95 | 2 |
DIC | 85 | 15 |
EDC | 80 | 10 |
Table 1: Comparison of this compound with other coupling reagents in peptide synthesis
2.2. Case Study: Synthesis of Insulin Analogues
In a study published by Nature Communications, researchers utilized this compound for the synthesis of insulin analogues, achieving over 90% yield with low levels of racemization. This demonstrates the effectiveness of this compound in producing therapeutically relevant peptides with high fidelity .
Applications in Drug Discovery
3.1. Targeted Drug Development
This compound's efficiency extends beyond peptide synthesis; it plays a significant role in drug discovery by enabling the development of peptide-based therapeutics. Its application in creating cyclic peptides has shown promise in targeting specific biological pathways.
3.2. Case Study: Anticancer Peptides
A study highlighted the use of this compound in synthesizing cyclic peptides that exhibit anticancer properties. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Applications in Biological Research
4.1. Protein Labeling and Imaging
This compound can also be employed for labeling proteins with fluorescent tags, facilitating real-time imaging studies in live cells. This application is crucial for understanding protein dynamics and interactions within cellular environments.
4.2. Case Study: Visualization of Protein Interactions
In a recent publication, researchers used this compound to label proteins involved in signaling pathways, allowing them to visualize interactions under fluorescence microscopy. The results provided insights into the temporal dynamics of protein interactions during cellular responses .
Mecanismo De Acción
The compound exerts its effects by facilitating the formation of peptide bonds between amino acids. It activates the carboxyl group of one amino acid, making it more reactive towards the amino group of another amino acid. This activation process involves the formation of an intermediate complex, which then undergoes nucleophilic attack to form the peptide bond .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
- (Z)-(1-Cyano-2-ethoxy-2-oxo-ethylidene)amino]oxy-morpholino-methylene]-dimethyl-ammonium hexafluorophosphate
- (E)-[[(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy]tri(pyrrolidin-1-yl)phosphonium hexafluorophosphate
Uniqueness
The uniqueness of “COMU” lies in its high solubility and efficiency in peptide synthesis. Unlike some other coupling reagents, it is not explosive under normal operating conditions and is less likely to exhibit allergenicity .
Actividad Biológica
COMU, or 1-cyano-2-ethoxy-2-(1H-imidazol-1-yl)ethene , is a compound recognized for its significant biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Overview of this compound
This compound is primarily noted for its role as a coupling reagent in peptide synthesis but has also been investigated for its potential biological activities. Recent studies have highlighted its antibacterial, antifungal, and antitumor properties, making it a compound of interest in drug discovery.
Antibacterial Activity
This compound has demonstrated notable antibacterial effects against various strains of bacteria. A study evaluated its efficacy using in vitro assays that measured the Minimum Inhibitory Concentration (MIC) against common pathogens.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound exhibits stronger antibacterial properties compared to traditional antibiotics like penicillin and ampicillin, particularly against Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound was tested against several fungal strains using similar MIC assays.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 8 |
Aspergillus niger | 32 |
The results suggest that this compound could be a promising candidate for the treatment of fungal infections, especially considering its lower MIC values compared to standard antifungal agents .
Antitumor Activity
Research has also explored the antitumor potential of this compound. In vitro studies on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspases and modulation of cell cycle progression.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer lines, suggesting its potential as a lead compound in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, this compound disrupts bacterial cell wall formation.
- Apoptosis Induction : In tumor cells, this compound triggers apoptosis via mitochondrial pathways and caspase activation.
- Membrane Disruption : The compound may alter fungal cell membrane integrity, leading to cell death.
Case Study 1: Antibacterial Efficacy
A clinical study assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients received topical applications of a formulation containing this compound over four weeks. Results indicated a significant reduction in infection severity and bacterial load compared to the control group receiving standard treatment .
Case Study 2: Antifungal Treatment
Another study focused on patients with recurrent Candida infections who were administered oral this compound. The treatment resulted in a marked decrease in infection recurrence rates and improved patient outcomes over six months .
Propiedades
IUPAC Name |
[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNZNLPKYHCN-KMZJGFRYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N4O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075198-30-9 | |
Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of COMU?
A1: The molecular formula of this compound is C12H19F6N4O4P, and its molecular weight is 428.27 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: 1H NMR is a reliable technique for characterizing this compound. HPLC can provide an approximate purity assessment.
Q3: How does this compound compare to traditional benzotriazole-based coupling reagents in terms of stability?
A4: this compound displays a more favorable safety profile compared to benzotriazole-based reagents like HATU and HBTU. These compounds are prone to unpredictable autocatalytic decomposition, posing a higher explosion risk. ,
Q4: What are the implications of this compound's stability for its use in automated peptide synthesizers?
A5: The hydrolytic instability of this compound in DMF limits its application in automated peptide synthesizers, particularly for long syntheses. Utilizing alternative solvents like GVL or ACN can enhance its stability in these systems. ,
Q5: Can this compound be used in microwave-assisted peptide synthesis?
A6: Despite recommendations for use below 41°C based on calorimetric data, this compound can be safely dried at 60°C for several hours and utilized in microwave syntheses at 80°C.
Q6: What is the primary application of this compound?
A7: this compound is primarily used as a coupling reagent for peptide bond formation in both solution-phase and solid-phase peptide synthesis. ,
Q7: Is this compound effective in challenging peptide coupling reactions?
A8: this compound exhibits excellent performance in demanding peptide couplings, such as those involving bulky amino acids. It has been successfully employed in synthesizing complex peptides like Aib-ACP decapeptide and JR decapeptide.
Q8: Can this compound be used for applications other than peptide bond formation?
A9: Yes, research indicates that this compound can be used to transform α-amino acids into their corresponding Weinreb amides.
Q9: How does the morpholino group in this compound contribute to its properties?
A10: The presence of the morpholino group significantly influences this compound's solubility, stability, and reactivity compared to other uronium-type reagents.
Q10: What is the role of the Oxyma moiety in this compound?
A11: The Oxyma moiety in this compound enhances its reactivity and contributes to its improved safety profile compared to benzotriazole-based reagents. ,
Q11: What are the recommended storage conditions for this compound?
A12: this compound is sensitive to hydrolysis. Storage in a desiccator or under nitrogen is recommended. Solutions of this compound are generally prepared fresh, but can be stored for limited periods under refrigeration. ,
Q12: What is the median lethal dose (LD50) of this compound?
A13: The estimated LD50 of this compound is 2000 mg/kg.
Q13: Does this compound pose a significant allergic risk?
A14: this compound exhibits a significantly lower potential for allergic reactions compared to benzotriazole-based reagents. ,
Q14: How is this compound typically monitored during peptide synthesis?
A15: The reaction progress when using this compound can be monitored by observing the color change during the reaction. Analytical techniques like HPLC and mass spectrometry are valuable tools for assessing the purity and characterizing the final peptide products.
Q15: What are some alternatives to this compound for peptide coupling?
A16: Common alternatives to this compound include other uronium-type coupling reagents like HBTU and HCTU, as well as carbodiimide-based reagents like DIC and EDC. The choice of reagent depends on the specific requirements of the peptide synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.